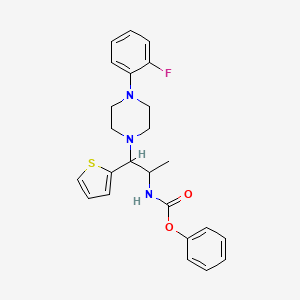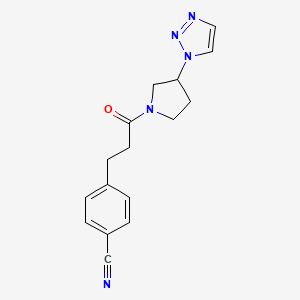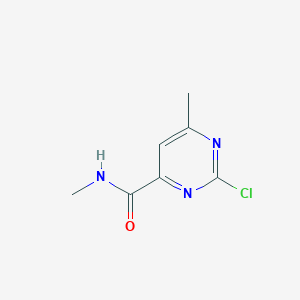![molecular formula C24H26FN3O5S B2862352 ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate CAS No. 686744-03-6](/img/structure/B2862352.png)
ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate” is a complex organic molecule that contains several functional groups including an indole ring, a piperazine ring, a sulfonyl group, and a carboxylate ester .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the indole ring could be formed through a Fischer indole synthesis or a Bartoli indole synthesis . The piperazine ring could be introduced through a reaction with a suitable diamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole and piperazine rings would provide a rigid, cyclic structure, while the sulfonyl and carboxylate groups would introduce polar characteristics .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. For example, the indole ring is susceptible to electrophilic substitution. The sulfonyl group could be reduced to a sulfide, and the ester could be hydrolyzed to a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and carboxylate groups could make the compound soluble in polar solvents .Scientific Research Applications
Antibacterial and Antimicrobial Properties One significant application is in the development of new antibacterial agents. A study by Rameshkumar et al. (2003) synthesized derivatives of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, exhibiting significant in vitro antibacterial and weak antifungal activities. These compounds were evaluated against various pathogens, showing promising results, particularly against Escherichia coli in in vivo mouse protection tests, highlighting their potential as antimicrobial agents (Rameshkumar, Ashokkumar, Subramanian, Ilavarasan, & Sridhar, 2003).
Synthesis and Chemical Analysis In chemical analysis, compounds related to Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate have been used as derivatization agents for sensitive detection in liquid chromatography. Hsin-Lung Wu et al. (1997) synthesized a new sulfonate reagent for analytical derivatization, allowing for the sensitive detection of analytes post-tagging, demonstrating the utility of such compounds in enhancing detection capabilities in chromatographic analysis (Wu, Shyu, Kou, Chen, Wu, & Wu, 1997).
Anticancer Research Moreover, these compounds have found use in anticancer research. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. This study showcases the potential of structurally similar compounds in contributing to the development of new anticancer therapies (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Neurotransmitter Receptor Studies Compounds with a structure analogous to Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate are also used in the study of neurotransmitter receptors. Plenevaux et al. (2000) summarized research conducted with a radiolabeled antagonist, [(18)F]p-MPPF, for studying 5-HT1A receptors with positron emission tomography (PET), indicating the role of such compounds in advancing our understanding of serotonergic neurotransmission (Plenevaux, Lemaire, Aerts, Lacan, Rubins, Melega, Brihaye, Degueldre, Fuchs, Salmon, Maquet, Laureys, Damhaut, Weissmann, Bars, Pujol, & Luxen, 2000).
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be multiple receptors due to the presence of an indole nucleus . Indole derivatives have been found to bind with high affinity to these receptors, which play a crucial role in various biological activities .
Mode of Action
The compound interacts with its targets through the indole nucleus, which is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can result in changes at the molecular level, leading to the compound’s biological effects .
Biochemical Pathways
The affected pathways are likely to be diverse, given the broad-spectrum biological activities of indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity involved .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biological activity involved. For instance, if the compound exhibits antiviral activity, it could inhibit the replication of viruses within the host cells . If it shows anticancer activity, it could inhibit the proliferation of cancer cells or induce their apoptosis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature can affect the reaction rate . Additionally, the presence of other substances in the environment, such as catalysts, can also influence the compound’s action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5S/c1-2-33-24(30)27-13-11-26(12-14-27)23(29)17-34(31,32)22-16-28(21-6-4-3-5-20(21)22)15-18-7-9-19(25)10-8-18/h3-10,16H,2,11-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPAYQHZWRLJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-cyclopropyl-1-methyl-3-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2862269.png)
![3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2862271.png)
![ethyl 2-(5-oxo-1,4-thiazepane-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2862272.png)
![5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B2862276.png)

![5-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2862278.png)
![3-butyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2862281.png)




![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea](/img/structure/B2862289.png)
![6-bromo-5-chloro-N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2862290.png)

